3-(Naphthalen-1-ylmethylene)indolin-2-one
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Overview
Description
3-(Naphthalen-1-ylmethylene)indolin-2-one is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities, including antibacterial, antiviral, and anticonvulsant properties
Preparation Methods
The synthesis of 3-(Naphthalen-1-ylmethylene)indolin-2-one typically involves the use of isatin as a starting material. Isatin is first obtained through the oxidation of indigo dye using nitric acid and chromic acids . The synthetic route for this compound involves the reaction of isatin with naphthaldehyde under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol . The reaction mixture is then heated to facilitate the formation of the desired product.
Chemical Reactions Analysis
3-(Naphthalen-1-ylmethylene)indolin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . For example, the oxidation of this compound can lead to the formation of corresponding oxindole derivatives. Substitution reactions can occur at the indole ring, leading to the formation of various substituted indolin-2-one derivatives .
Scientific Research Applications
3-(Naphthalen-1-ylmethylene)indolin-2-one has been studied for its potential applications in various scientific fields. In chemistry, it is used
Properties
Molecular Formula |
C19H13NO |
---|---|
Molecular Weight |
271.3 g/mol |
IUPAC Name |
(3E)-3-(naphthalen-1-ylmethylidene)-1H-indol-2-one |
InChI |
InChI=1S/C19H13NO/c21-19-17(16-10-3-4-11-18(16)20-19)12-14-8-5-7-13-6-1-2-9-15(13)14/h1-12H,(H,20,21)/b17-12+ |
InChI Key |
NBUVXZLQSFVQLE-SFQUDFHCSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2/C=C/3\C4=CC=CC=C4NC3=O |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C=C3C4=CC=CC=C4NC3=O |
Origin of Product |
United States |
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